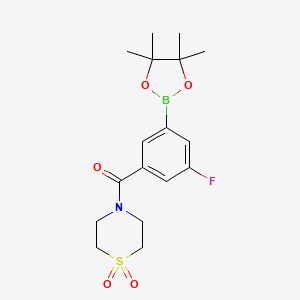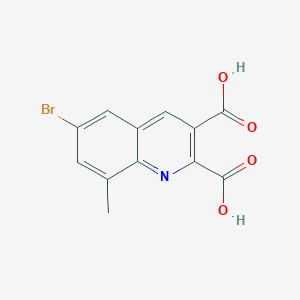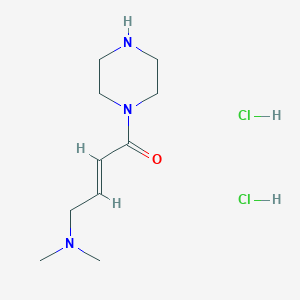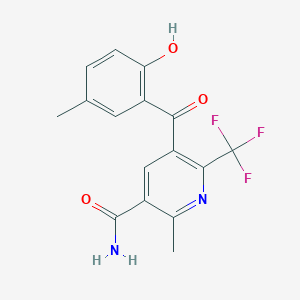
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide is a complex organic compound with a unique structure that combines a benzoyl group, a nicotinamide moiety, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 2-methyl-6-(trifluoromethyl)nicotinic acid under acidic conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 5-(2-oxo-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide.
Reduction: Reduction of the carbonyl group can produce 5-(2-hydroxy-5-methylbenzyl)-2-methyl-6-(trifluoromethyl)nicotinamide.
Substitution: Substitution reactions can lead to derivatives with various functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxy-5-methylphenyl)benzotriazole: This compound shares a similar benzoyl group but differs in the presence of a benzotriazole moiety instead of a nicotinamide group.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: This compound has a similar trifluoromethyl group but lacks the nicotinamide moiety.
Uniqueness
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H13F3N2O3 |
|---|---|
Molekulargewicht |
338.28 g/mol |
IUPAC-Name |
5-(2-hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13F3N2O3/c1-7-3-4-12(22)10(5-7)13(23)11-6-9(15(20)24)8(2)21-14(11)16(17,18)19/h3-6,22H,1-2H3,(H2,20,24) |
InChI-Schlüssel |
STPZYQNDMPWYCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=C(N=C(C(=C2)C(=O)N)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)

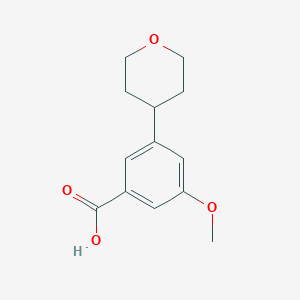

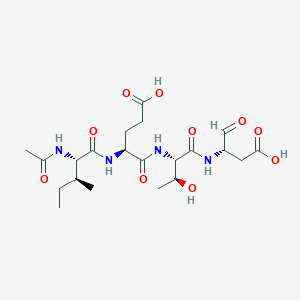
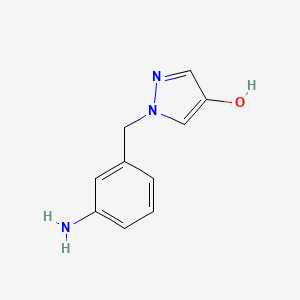
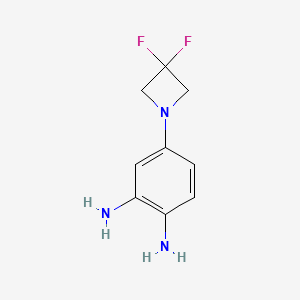
![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
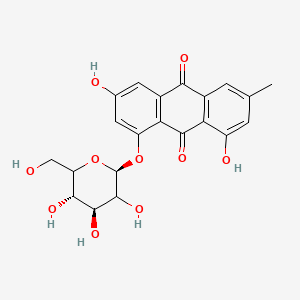
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)
![2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)
